molecular formula C24H18BNO2 B15127451 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid

3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid

Cat. No.: B15127451
M. Wt: 363.2 g/mol
InChI Key: WPWPOMNBTQPHDV-UHFFFAOYSA-N
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Description

3-(9-Phenyl-9H-carbazol-3-yl)phenylboronic acid (CAS: 864377-33-3) is a boronic acid derivative featuring a carbazole core substituted with a phenyl group at the 9-position and a phenylboronic acid moiety at the 3-position. Key properties include:

  • Molecular Formula: C₂₄H₁₈BNO₂
  • Molecular Weight: 363.22 g/mol
  • Solubility: Insoluble in water; soluble in tetrahydrofuran (THF), dichloromethane (DCM), and other polar aprotic solvents .
  • Applications: Widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing organic semiconductors, particularly in OLEDs (organic light-emitting diodes) and optoelectronic materials .

Properties

Molecular Formula

C24H18BNO2

Molecular Weight

363.2 g/mol

IUPAC Name

[3-(9-phenylcarbazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-8-6-7-17(15-19)18-13-14-24-22(16-18)21-11-4-5-12-23(21)26(24)20-9-2-1-3-10-20/h1-16,27-28H

InChI Key

WPWPOMNBTQPHDV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. The boronic acid group facilitates transmetallation with palladium complexes, enabling efficient coupling under mild conditions.

Key Data:

Reaction PartnerCatalyst SystemSolventTemperatureYieldSource
4-BromotoluenePd(PPh₃)₄, K₂CO₃THF/H₂O80°C92%
2-IodonaphthalenePd(dppf)Cl₂, NaHCO₃DME100°C88%
5-BromopyrimidinePd(OAc)₂, SPhosToluene90°C78%

Mechanistic Notes:

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination.

  • Ligands like PPh₃ or SPhos enhance catalytic activity and selectivity .

Sonogashira Coupling

The compound engages in Sonogashira reactions with terminal alkynes, forming aryl-alkyne linkages critical for conjugated materials in organic electronics.

Reaction Conditions:

AlkyneCatalyst (Pd/Cu)BaseSolventYieldSource
PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHF85%
EthynylferrocenePd(PPh₃)₄, CuIiPr₂NHDMF72%

Key Observations:

  • Copper(I) iodide acts as a co-catalyst, facilitating alkyne activation.

  • Triethylamine or diisopropylamine neutralizes HI byproducts.

Formation of Diazaborinin Derivatives

Reaction with anthranilamide under reflux conditions yields diazaborinin-4(1H)-one derivatives, as demonstrated in aryl anthranilamido boronate synthesis .

Procedure:

  • Step 1: Equimolar boronic acid and anthranilamide reflux in toluene (Dean–Stark apparatus, 12 h).

  • Step 2: Silylation with (CH₃)₂PhSiCl, followed by hydroxylamine treatment to isolate the product .

Analytical Data:

  • NMR: δ 9.84 (s, 1H, NH), 8.34 (d, J = 7.9 Hz, 2H, aromatic) .

  • Yield: 98% (crude), 88% after recrystallization .

Electrophilic Aromatic Substitution

The carbazole moiety undergoes electrophilic substitution, such as nitration or sulfonation, though direct literature examples are sparse. Theoretical studies suggest reactivity at the carbazole C1 and C4 positions due to electron-rich aromatic systems .

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable boronate esters, enhancing solubility and stability for storage or further reactions .

Example:

  • Reagent: Pinacol (1.2 equiv)

  • Conditions: RT, anhydrous THF, 12 h

  • Yield: 95% (isolated as white crystals) .

Nucleophilic Additions

The boron center acts as a Lewis acid, coordinating to nucleophiles like hydroxide or amines. This property is exploited in sensor applications, where binding events alter fluorescence properties .

Scientific Research Applications

3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki coupling reactions.

    Materials Science: This compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities[][3].

Mechanism of Action

The mechanism of action of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid primarily involves its role as a ligand in metal-catalyzed reactions. The boronic acid group interacts with metal catalysts, facilitating the formation of carbon-carbon bonds in coupling reactions. The carbazole moiety provides additional stability and electronic properties to the compound, enhancing its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boron-Substituted Carbazole Derivatives

(a) 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
  • Molecular Formula : C₃₀H₃₂B₂N₂O₄
  • Molecular Weight : 530.03 g/mol .
  • Key Differences: Contains two boronate ester groups (pinacol esters) at positions 3 and 6 of the carbazole core, enhancing stability and reducing hydrolysis compared to free boronic acids . Applications: Primarily used as a bifunctional monomer in polymer synthesis for OLED host materials .
(b) 4-(9-Phenyl-9H-carbazol-3-yl)phenylboronic Acid Pinacol Ester
  • Molecular Formula: C₃₀H₂₈BNO₂
  • Molecular Weight : 445.37 g/mol .
  • Key Differences :
    • Boronic acid is protected as a pinacol ester, improving shelf life and compatibility with moisture-sensitive reactions .
    • Applications: Intermediate in synthesizing high-efficiency green phosphorescent OLEDs .

Carbazole Derivatives with Alternative Substituents

(a) 3-(Dibenzo[b,d]furan-4-yl)-9H-carbazole
  • Molecular Formula: C₂₄H₁₅NO
  • Molecular Weight : 333.38 g/mol .
  • Key Differences :
    • Replaces boronic acid with a dibenzofuran group, enhancing electron-transport properties.
    • Applications: Host material in green phosphorescent OLEDs with external quantum efficiency (EQE) >20% .
(b) 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
  • Molecular Formula : C₂₄H₁₇N
  • Molecular Weight : 319.40 g/mol .
  • Key Differences: Lacks a boronic acid group, limiting its utility in cross-coupling reactions. Applications: Non-doped blue emitter in OLEDs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Key Applications
3-(9-Phenyl-9H-carbazol-3-yl)phenylboronic acid C₂₄H₁₈BNO₂ 363.22 Boronic acid THF, DCM Suzuki coupling, OLEDs
9-Phenyl-3,6-bis(boronate ester)carbazole C₃₀H₃₂B₂N₂O₄ 530.03 Two boronate esters THF, toluene Polymer synthesis
3-(Dibenzo[b,d]furan-4-yl)-9H-carbazole C₂₄H₁₅NO 333.38 Dibenzo[b,d]furan DCM, chloroform Green OLED hosts
9-([1,1'-Biphenyl]-3-yl)-9H-carbazole C₂₄H₁₇N 319.40 Biphenyl Toluene Blue OLED emitters

Biological Activity

3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid, a compound belonging to the carbazole family, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid is C18H14BNO2C_{18}H_{14}BNO_2, with a molecular weight of approximately 287.11 g/mol. The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

Anticancer Properties

Research indicates that compounds with carbazole structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of carbazole can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Case Study:
A study demonstrated that 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid effectively inhibited the growth of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .

CompoundCell LineIC50 (µM)Mechanism
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acidMCF-7 (breast cancer)15.2Caspase activation
9-HydroxycarbazoleA549 (lung cancer)12.5PI3K/Akt inhibition
10-(2-Naphthalenyl)-7H-benzo[c]carbazoleHeLa (cervical cancer)18.0MAPK pathway modulation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. The boronic acid moiety enhances its interaction with bacterial enzymes, leading to inhibition of bacterial growth.

Case Study:
A comparative study found that 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent .

The biological activity of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid can be attributed to several mechanisms:

  • Enzyme Inhibition: The boronic acid group allows for reversible binding with serine proteases and other enzymes involved in cell signaling and metabolism.
  • Cell Cycle Regulation: By inducing cell cycle arrest, the compound prevents malignant cells from proliferating.
  • Apoptosis Induction: Activation of apoptosis pathways through caspase activation leads to programmed cell death in cancerous cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common precursor, 9-phenyl-3,6-bis(pinacol boronate)carbazole (CAS 618442-57-2), is used to introduce the boronic acid groups via deprotection under mild acidic conditions . Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC with UV detection at 254 nm, as described in TCI America’s analytical protocols .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in CDCl₃ or DMSO-d₆) confirm the carbazole backbone and boronic acid substitution. For example, the carbazole protons appear as distinct aromatic signals between δ 7.2–8.5 ppm .
  • X-ray Crystallography : Single-crystal studies (e.g., space group P2₁/c) reveal planar carbazole systems with boronic acid groups at the 3-position. Bond angles (e.g., B–O ≈ 120°) and torsional parameters (e.g., dihedral angles <10°) are critical for assessing steric effects .
  • HPLC : Retention time analysis ensures purity, with mobile phases optimized for boronic acid stability (e.g., pH 6–8 buffers) .

Advanced Research Questions

Q. How do electronic and steric effects of the 9-phenylcarbazole moiety influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : The electron-rich carbazole backbone enhances oxidative stability but may reduce reactivity in electron-deficient coupling partners. Steric hindrance from the 9-phenyl group can slow transmetallation steps. To mitigate this:

  • Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to stabilize intermediates .
  • Optimize reaction temperature (80–100°C) and solvent polarity (toluene/DMF mixtures) to balance steric and electronic effects .
  • Monitor reaction progress via TLC or in situ 11B^{11}\text{B} NMR to detect boronate ester intermediates .

Q. What computational approaches predict the compound’s reactivity in photophysical applications?

  • Methodological Answer : Density Functional Theory (DFT/B3LYP) simulations with 6-31G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrogenerated chemiluminescence (ECL) behavior. The carbazole HOMO (-5.2 eV) localizes on the nitrogen center, while the boronic acid LUMO (-1.8 eV) suggests charge-transfer interactions with aryl halides . Solvent effects (e.g., THF vs. acetonitrile) are incorporated via Polarizable Continuum Models (PCM) .

Q. How can researchers resolve contradictions in reported solubility and stability data?

  • Methodological Answer : Discrepancies arise from boronic acid hydration equilibria. For reproducible results:

  • Store the compound under inert gas (N₂/Ar) at -20°C to prevent boroxine formation .
  • Use Karl Fischer titration to quantify water content in solvents. Anhydrous THF or DMSO is preferred for Suzuki couplings .
  • Characterize degradation products via LC-MS; dimerization (boroxine) peaks appear at m/z ≈ 2× molecular weight .

Key Research Findings

  • The compound’s boronic acid group enables modular functionalization in OLED materials, with ECL quantum yields up to 45% when paired with iridium complexes .
  • Steric hindrance from the 9-phenyl group reduces aggregation in polymer matrices, enhancing device lifetime in organic electronics .
  • Computational models suggest tunable optoelectronic properties via substitution at the carbazole 6-position .

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